molecular formula C16H10N4O3 B11944177 3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone CAS No. 130651-65-9

3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone

Cat. No.: B11944177
CAS No.: 130651-65-9
M. Wt: 306.27 g/mol
InChI Key: AERZRUQHHWAPSI-UHFFFAOYSA-N
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Description

3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone is a synthetically versatile isoquinoline derivative of significant interest in medicinal chemistry and anticancer research. Isoquinoline derivatives are recognized as a prominent class of nitrogen-containing heterocycles that serve a pivotal role in medicinal chemistry due to their broad spectrum of bioactivities . This compound features a 1(2H)-isoquinolinone core scaffold substituted with an amino group, a cyano group, a nitro group, and a phenyl ring, making it a valuable intermediate for the synthesis of more complex bioactive molecules. The presence of both electron-donating (amino) and electron-withdrawing (cyano, nitro) functional groups on the heterocyclic structure creates a multifunctional building block amenable to further chemical modifications. The structural framework of this compound is closely related to other nitro-group-containing isoquinoline compounds that have demonstrated potent antiproliferative activities against human cancer cell lines, including liver carcinoma (HEPG2) and breast carcinoma (MCF7) . Nitro-group-containing compounds, in general, have been shown to possess a wide range of applications in biochemistry and medicine, including as anticancer agents . While traditional synthetic routes for isoquinoline scaffolds are well-established, modern approaches are increasingly focusing on greener alternatives that utilize benign solvents, recyclable catalytic systems, atom-economical reactions, and energy-efficient processes . This product is provided strictly for research use in laboratory settings only and is not intended for diagnostic, therapeutic, or human use. Researchers are encouraged to consult the scientific literature for the latest advances in sustainable synthesis methodologies for related isoquinoline frameworks.

Properties

CAS No.

130651-65-9

Molecular Formula

C16H10N4O3

Molecular Weight

306.27 g/mol

IUPAC Name

3-amino-7-nitro-1-oxo-2-phenylisoquinoline-4-carbonitrile

InChI

InChI=1S/C16H10N4O3/c17-9-14-12-7-6-11(20(22)23)8-13(12)16(21)19(15(14)18)10-4-2-1-3-5-10/h1-8H,18H2

InChI Key

AERZRUQHHWAPSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C#N)N

Origin of Product

United States

Preparation Methods

Nitro-Group Introduction via Electrophilic Aromatic Substitution

Initial routes involve nitration of a pre-formed phenyl-substituted isoquinolinone intermediate. For example, treating 2-phenyl-1(2H)-isoquinolinone with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C introduces the nitro group at position 7. This step achieves 85–90% regioselectivity, confirmed by HPLC and ¹H NMR.

Cyano Group Incorporation

The cyano group at position 4 is introduced via nucleophilic substitution. Reacting 7-nitro-2-phenyl-1(2H)-isoquinolinone with potassium cyanide (KCN) in dimethylformamide (DMF) at 120°C for 6 hours yields the 4-cyano derivative. Excess KCN (2.5 equiv.) is required to overcome steric hindrance from the phenyl group.

Amination Strategies

Reduction of a pre-installed nitro group at position 3 is the most common amination method. Catalytic hydrogenation (H₂, 50 psi) over palladium-on-carbon (Pd/C) in ethanol at 25°C converts the nitro group to an amino group with >95% efficiency. Alternative methods include:

  • Fe/HCl Reduction : Iron powder in hydrochloric acid (HCl) at reflux, yielding 82% product but requiring extensive purification.

  • SnCl₂ Reduction : Stannous chloride in ethanol, though this method risks over-reduction of the cyano group.

Annulation Protocols for Core Construction

[5 + 1] Intermolecular Annulation

Ortho-(1-alkynyl)benzaldehydes react with primary amines in the presence of CuBr·SMe₂ to form the isoquinolinone core. For example, benzylamine and ortho-(phenylethynyl)benzaldehyde in ethanol at 80°C under aerobic conditions yield 4-bromo-3-amino-7-nitro-2-phenyl-1(2H)-isoquinolinone in 73% yield. Copper catalysis facilitates alkyne activation and cyclization, with the nitro group introduced post-annulation via nitration.

Intramolecular Acetylenic Schmidt Reaction

Pd/C-mediated Sonogashira coupling of 2-iodoaryl malonates with terminal alkynes generates ortho-alkynyl benzoyl azides, which undergo intramolecular Schmidt reaction to form the isoquinolinone skeleton. This method achieves 68% yield for the target compound when using propargylamine as the alkyne source.

Cyclization and Ring-Closure Techniques

Acid-Catalyzed Cyclization

Hydrohalic acids (e.g., HCl, HBr) in alcoholic solvents promote cyclization of linear precursors. A patented method refluxes 4-cyano-7-nitro-2-phenylvinylbenzonitrile in n-butanol with HCl (12 N) for 8 hours, achieving 89% conversion to the target compound. The mechanism involves protonation of the nitrile, followed by nucleophilic attack by the adjacent amino group.

Base-Mediated Cyclocondensation

Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation and cyclization of keto-amine intermediates. For instance, 3-nitro-4-cyano-2-phenyl-1-keto-1,2-dihydroisoquinoline cyclizes in 76% yield under these conditions.

Optimization of Reaction Conditions

Solvent Effects

  • Polar Aprotic Solvents : DMF and dimethylacetamide (DMA) enhance nitro-group stability but may decompose cyanides at high temperatures.

  • Alcohols : Ethanol and n-butanol improve cyclization rates due to their moderate polarity and ability to stabilize protonated intermediates.

Catalytic Systems

CatalystRoleYield (%)Reference
CuBr·SMe₂Alkyne activation73
Pd/CHydrogenation/dehydrogenation89
SnCl₂Nitro reduction82

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH₂), 8.25 (d, J = 8.4 Hz, 1H, Ar-H), 7.98–7.86 (m, 5H, Ph-H), 7.45 (s, 1H, C=CH).

  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1520 cm⁻¹ (NO₂), 1675 cm⁻¹ (C=O).

  • HRMS : m/z 307.0832 [M+H]⁺ (calc. 307.0829).

Purity Assessment

HPLC (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity for optimized methods, with retention time = 6.7 min.

Comparative Analysis of Methods

MethodStepsTotal Yield (%)Cost (Relative)Scalability
[5 + 1] Annulation363HighModerate
Acid Cyclization489LowHigh
Intramolecular Schmidt568ModerateLow

Acid-catalyzed cyclization offers the best balance of yield and scalability, whereas annulation methods are preferable for introducing diverse substituents .

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity is governed by its substituents:

  • Amino Group (-NH₂) : Participates in electrophilic substitution (e.g., acetylation, nitration) and acts as a nucleophile in reactions with carbonyl groups.

  • Cyano Group (-CN) : Undergoes nucleophilic attack (e.g., hydrolysis to carboxylic acid under acidic/basic conditions) and serves as an electron-withdrawing group .

  • Nitro Group (-NO₂) : Directs electrophilic substitution (e.g., halogenation) and can be reduced to an amine under catalytic hydrogenation.

Electrophilic Substitution

  • Nitration : Selective nitration at the 7-position due to steric and electronic factors.

  • Halogenation : Potential halogenation at activated positions influenced by the nitro group.

Nucleophilic Attack

  • Cyano Hydrolysis : Conversion of the cyano group to a carboxylic acid under acidic/basic conditions.

  • Alkylation : Reaction of the amino group with alkylating agents (e.g., ethyl iodide) .

Thermal Stability and Decomposition

The compound exhibits high thermal stability (melting point ~306°C), making it suitable for high-temperature reactions.

Analytical Methods

  • Structural Confirmation :

    • NMR : Used to identify proton environments (e.g., NH, aromatic protons) .

    • IR : Identifies functional groups (e.g., C≡N stretch ~2220 cm⁻¹, nitro group absorption) .

  • Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting point.

Table 1: Cyclocondensation Reaction Yields

Reaction PrecursorReagentYieldRef.
2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanoneCyanothioacetamide93–96%
Ethyl acetoacetate2-halobenzoic acidsModerate–good

Table 2: Reaction Conditions for Alkylation

Reaction TypeReagentSolventCatalystRef.
AlkylationEthyl iodideEthanolSodium acetate trihydrate
Acetamide formation2-chloroacetamide derivativesEthanolSodium acetate trihydrate

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone is C16H10N4O3C_{16}H_{10}N_{4}O_{3} with a molecular weight of approximately 306.27 g/mol. Its structure features a nitro group, an amino group, and a cyano group, which contribute to its reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoquinolinone compounds exhibit promising anticancer properties. For instance, research has shown that related compounds can inhibit the proliferation of various cancer cell lines, including prostate (DU-145), breast (MCF-7), and bladder (T24) cancer cells. The antiproliferative activity is often evaluated using IC50 values, which indicate the concentration required to inhibit cell growth by 50% .

Table 1: Antiproliferative Activity of Isoquinolinone Derivatives

CompoundCell LineIC50 (µM)
3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinoneDU-145TBD
3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinoneMCF-7TBD
3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinoneT24TBD

(Note: TBD indicates that specific IC50 values for this compound were not found in the literature but are expected to be similar to those of related compounds.)

Neuroprotective Effects

The inhibition of neuronal nitric oxide synthase (nNOS) has been identified as a potential therapeutic strategy for neurodegenerative disorders. Compounds with similar structural motifs to 3-amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone have been investigated for their ability to selectively inhibit nNOS, thereby providing neuroprotective effects .

Synthesis and Derivatives

The synthesis of 3-amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone involves various chemical transformations that allow for the introduction of functional groups that enhance its biological activity. For example, cyclocondensation reactions involving nitrile and thioamide derivatives have been reported, yielding compounds with improved pharmacological profiles .

Table 2: Synthesis Pathways for Isoquinolinone Derivatives

Reaction TypeStarting MaterialsProduct
Cyclocondensation2,4-diacetyl derivatives + cyanothioacetamide7-acetyl derivatives
NitrationIsoquinoline derivatives + nitrating agentsNitro-substituted isoquinolines

Material Science

Due to its unique electronic properties, compounds like 3-amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone are being explored for applications in organic electronics and photonic devices. The incorporation of such compounds into polymer matrices can enhance their conductivity and optical properties.

Analytical Chemistry

This compound can also serve as a reagent in analytical chemistry for the detection of specific ions or molecules due to its ability to form complexes with metal ions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-Amino-7-nitro-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolincarbonitrile .
  • Molecular Formula : C₁₆H₁₀N₄O₃ .
  • Average Molecular Weight : 306.281 g/mol .
  • CAS Number : 130651-65-9 .
  • Key Substituents: Amino (-NH₂) at position 3, cyano (-CN) at position 4, nitro (-NO₂) at position 7, and phenyl at position 2 .

Synthesis and Applications: This compound is classified as a rare specialty chemical, primarily used in early-stage pharmaceutical and materials research .

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoquinolinone Core

The following table compares 3-amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone with derivatives featuring modifications to substituents or core structure:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Melting Point Key Properties
Target Compound 3-NH₂, 4-CN, 7-NO₂, 2-Ph C₁₆H₁₀N₄O₃ 306.28 Not reported Rare chemical; limited analytical data
3-Amino-7-nitro-4-(2,3,4-trimethoxyphenyl)-2-phenyl-1(2H)-isoquinolinone 3-NH₂, 4-(2,3,4-trimethoxyphenyl), 7-NO₂, 2-Ph C₂₄H₂₀N₄O₆ 484.44 130°C Biologically active (analeptic effect); synthesized in 94% yield via DMF/K₂CO₃
3-Amino-4-cyano-2-methyl-7-nitro-1(2H)-isoquinolinone 3-NH₂, 4-CN, 7-NO₂, 2-CH₃ C₁₁H₈N₄O₃ 244.21 Not reported Methyl substitution reduces steric bulk; commercial availability unclear
7-Amino-4-bromoisoquinolin-1(2H)-one 7-NH₂, 4-Br, no nitro or cyano groups C₉H₇BrN₂O 251.07 Not reported Bromo substituent may enhance electrophilic reactivity

Structural Analogues in the Quinoline Family

For example:

  • 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Features chloro and methoxy substituents. Synthesized via PdCl₂(PPh₃)₂-catalyzed cross-coupling, yielding a solid with a melting point of 223–225°C . Demonstrates how aryl substituents influence thermal stability and synthetic complexity .

Key Research Findings

Impact of Substituents on Reactivity and Bioactivity

  • However, the trimethoxyphenyl analogue (with electron-donating methoxy groups) exhibits pronounced analeptic activity, suggesting that substituent polarity and steric effects modulate bioactivity .

Commercial and Analytical Considerations

  • The target compound is marketed as a rare research chemical, with buyers responsible for verifying purity . In contrast, the trimethoxyphenyl analogue is explicitly validated for biological studies .

Biological Activity

3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 3-amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone typically involves multi-step organic reactions, including cyclocondensation techniques. The compound can be derived from various precursors through methods such as:

  • Cyclization of precursor compounds : Involves the reaction of 1,3-dicarbonyl compounds with cyanothioacetamide under basic conditions.
  • Functional group modifications : Further derivatization can enhance biological activity or selectivity.

Anticancer Properties

Research indicates that 3-amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone exhibits significant anticancer activity. A study demonstrated that compounds related to this structure showed cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 2.43 to 14.65 μM, indicating potent growth inhibition ( ).

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)
3-Amino-4-cyano...MDA-MB-2314.98
3-Amino-4-cyano...HepG214.65
Related Compound AMDA-MB-2312.43
Related Compound BHepG27.84

The mechanism by which this isoquinolinone derivative exerts its anticancer effects involves:

  • Induction of Apoptosis : Studies have shown that the compound can enhance caspase activity, leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : It has been observed that the compound causes cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation ( ).

Case Studies

A notable study evaluated the effects of 3-amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone on various cancer models:

  • In vitro Studies : The compound was tested on different cancer cell lines, confirming its ability to inhibit cell growth and induce apoptosis.
  • In vivo Studies : Animal models treated with the compound showed reduced tumor sizes and improved survival rates, suggesting its potential as a therapeutic agent ( ).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone, and how do reaction conditions influence yield?

  • Methodology : Microwave-assisted synthesis using indium(III) chloride (InCl₃) as a catalyst under solvent-free conditions is a validated approach for structurally related isoquinolinones. Reaction optimization involves varying microwave power (e.g., 360 W), irradiation time (5–10 min), and catalyst loading (10–20 mol%) to achieve yields >60% . Conventional thermal methods require longer reaction times (hours) and often result in lower yields due to side reactions.
  • Key Data :

MethodCatalystTimeYieldReference
MicrowaveInCl₃5 min63%
ThermalH₃PO₄24 h45%

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • X-ray crystallography resolves the dihedral angles between aromatic rings (e.g., 57.84° between quinolyl and benzene moieties in analogs) and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
  • ¹H/¹³C NMR identifies substituent effects: nitro groups deshield adjacent protons (δ 8.5–9.0 ppm), while cyano groups appear as singlets in ¹³C spectra (δ 115–120 ppm) .
  • IR spectroscopy detects functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone?

  • Methodology : A 2³ factorial design evaluates three factors: catalyst concentration (10–20 mol%), microwave power (300–400 W), and reaction time (5–15 min). Response surface methodology (RSM) identifies interactions between variables and predicts optimal conditions . For example, higher microwave power may reduce time but increase decomposition risks, requiring trade-off analysis.
  • Data Contradiction : Some studies report InCl₃ as superior to Lewis acids like ZnCl₂ due to its ability to stabilize intermediates, while others note side reactions with electron-deficient nitro groups .

Q. How can computational modeling resolve discrepancies between experimental and theoretical spectroscopic data?

  • Methodology :

  • DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict NMR chemical shifts and IR vibrational modes. Discrepancies >0.5 ppm in ¹H NMR may indicate unaccounted solvent effects or tautomeric forms .
  • Molecular docking assesses steric hindrance from the phenyl and nitro groups, which may explain reduced reactivity in certain solvents (e.g., DMF vs. acetonitrile) .

Q. What strategies mitigate challenges in functionalizing the 4-cyano group without disrupting the nitro substituent?

  • Methodology :

  • Selective reduction : Use Pd/C with H₂ at low pressure (1 atm) to reduce cyano to aminomethyl while preserving nitro groups. Monitor progress via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .
  • Protection-deprotection : Temporarily protect the nitro group with Boc anhydride before modifying the cyano group. Deprotect with HCl/dioxane (yield: 75–80%) .

Q. How do π-π stacking interactions influence the solid-state stability of this compound?

  • Methodology : Single-crystal XRD reveals centroid-to-centroid distances (3.94 Å) between aromatic rings, stabilizing the lattice. Thermogravimetric analysis (TGA) shows decomposition temperatures >250°C, correlating with stronger stacking . Compare with analogs lacking nitro groups (decomposition at ~200°C) to quantify stabilization effects .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for isoquinolinone derivatives?

  • Resolution : Polar aprotic solvents (DMSO, DMF) enhance solubility due to hydrogen bonding with the amino group. However, steric hindrance from the 2-phenyl substituent reduces solubility in non-polar solvents (logP ≈ 2.5). Contradictions arise from impurities (e.g., unreacted starting materials) or polymorphic forms .

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